Ranaconitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

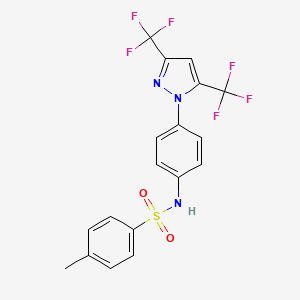

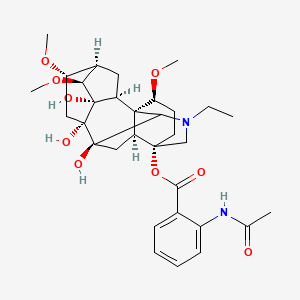

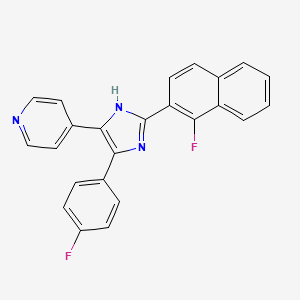

Ranaconitine is a type of compound known as an alkaloid . It has a molecular formula of C32H44N2O9 and a molecular weight of 600.7 g/mol . The compound is derived from the roots of Aconitum sinomontanum .

Synthesis Analysis

Terpenoid alkaloids, such as Ranaconitine, are derived from pathways that lead to various groups of terpenes like monoterpenoids and diterpenoids . A total synthesis of a ranaconitine-type diterpenoid alkaloid was completed in 30 steps .

Molecular Structure Analysis

The absolute configuration of natural ranaconitine was determined through an X-ray structure analysis of hydrated ranaconitine hydrobromide . The crystal presents a monoclinic system, with specific unit cell dimensions .

Physical And Chemical Properties Analysis

Ranaconitine is a powder-type compound . It has a melting point of 132–134°C . It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

Structural Analysis : Ranaconitine's structure has been extensively studied. Zhou et al. (2012) and Li et al. (2011) both conducted X-ray structure analyses of ranaconitine, revealing details about its crystal system and dimensions, as well as the importance of hydrogen bonds and weak π-π interactions in its structure (Zhou, Li, Zhang, & Wang, 2012); (Li, Zhou, Han, Wang, Sun, & Zhao, 2011).

Phytochemical Research : Ranaconitine has been isolated from various Aconitum species. De-quan and Das (1983), and Zhang and Jia (1999) isolated ranaconitine along with other diterpenoid alkaloids from Aconitum species, contributing to our understanding of the plant's chemical profile (De-quan & Das, 1983); (Zhang & Jia, 1999).

Biological Activity and Toxicity : The biological activities and toxicity of ranaconitine have been evaluated. A study by Nie et al. (2017) assessed the cardiotoxicity of ranaconitine, among other compounds, from Aconitum leucostomum Worosch, highlighting its potential therapeutic and toxic aspects (Nie, Wang, Ji, Zhao, & Zhao, 2017).

Medicinal Applications : Research has also focused on the potential medicinal applications of ranaconitine. For instance, the study of its analgesic and antiarrhythmic activities as documented by Zhang and Jia (1999), provides insight into its therapeutic uses (Zhang & Jia, 1999).

Transdermal Drug Delivery : The use of ranaconitine in transdermal drug delivery systems has been explored. Guo et al. (2015) studied nanostructured lipid carriers for the percutaneous administration of ranaconitine, indicating its potential in enhancing drug delivery through the skin (Guo, Zhang, Zhao, Zhu, & Feng, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21+,22+,23-,24+,25+,27?,28-,29-,30+,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSVKUJYTUPYRJ-HMLOAIDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 20056254 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)